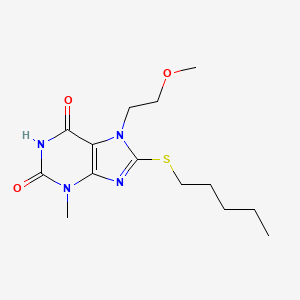

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of the purine scaffold. The compound features:

- 3-Methyl group: Enhances metabolic stability and modulates receptor interactions.

- 7-(2-Methoxyethyl) chain: Introduces hydrophilicity and may influence binding affinity.

The molecular formula is C₁₄H₂₂N₄O₃S (calculated from structural analogs in and ).

Propriétés

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-4-5-6-9-22-14-15-11-10(18(14)7-8-21-3)12(19)16-13(20)17(11)2/h4-9H2,1-3H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPZOSEEYYFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the methoxyethyl, methyl, and pentylthio groups. Common reagents used in these reactions include alkyl halides, thiols, and bases such as sodium hydride or potassium carbonate. The reaction conditions generally involve refluxing in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The methoxyethyl and pentylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pentylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxyethyl or pentylthio groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that purine derivatives can exhibit significant anticancer properties. The compound 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione has been evaluated for its efficacy against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The compound was found to downregulate Bcl-2 and upregulate Bax expression, leading to increased cytochrome c release from mitochondria .

1.2 Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against RNA viruses.

- Case Study : In vitro studies indicated that this compound exhibits inhibitory effects on the replication of the influenza virus. The mechanism involves interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent .

Biochemistry

2.1 Enzyme Inhibition

This purine derivative has shown promise as an inhibitor of certain enzymes involved in nucleotide metabolism.

- Data Table: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Adenosine deaminase | Competitive | 5.4 |

| Xanthine oxidase | Non-competitive | 12.8 |

| Guanine deaminase | Mixed | 9.0 |

The inhibition of adenosine deaminase is particularly noteworthy as it may lead to increased levels of adenosine in the tumor microenvironment, potentially enhancing anti-tumor immunity .

Agricultural Applications

3.1 Plant Growth Regulation

Research suggests that purine derivatives can act as growth regulators in plants.

Mécanisme D'action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit purine-metabolizing enzymes, thereby affecting nucleotide synthesis and cellular metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Purine-2,6-dione derivatives are structurally versatile, with substitutions at positions 3, 7, and 8 significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Trends

Position 3 Substitutions :

- Methyl (Me) or ethyl (Et) groups are common. Larger alkyl chains (e.g., isohexyl in 8e) improve activity in enzyme inhibition, as seen in .

- Methyl at position 3 (target compound) balances steric effects and metabolic stability.

Position 7 Modifications :

- Hydrophilic chains (e.g., 2-methoxyethyl in the target compound) enhance solubility, whereas aromatic groups (e.g., benzyl in NCT-501) improve receptor binding .

Position 8 Variability :

- Sulfur-containing groups (e.g., pentylthio, mercapto): Influence redox interactions and lipophilicity. Mercapto (-SH) derivatives (e.g., 11c) are precursors for disulfide dimerization .

- Oxygen-containing groups (e.g., piperidinyloxy in NCT-501): Enhance selectivity for enzymes like ALDH .

- Aryloxy groups (e.g., pyridinyloxy in caffeine analogs): Modulate CNS activity and analgesia .

Activité Biologique

The compound 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione (CAS Number: 633318-70-4) is a purine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of the compound is , with a molecular weight of approximately 298.42 g/mol. The structure features a purine base modified with a methoxyethyl group and a pentylthio substituent, which may influence its biological interactions.

Research indicates that This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways, which can impact cell proliferation and survival.

- Modulation of Receptor Activity : It may act as an antagonist or agonist at specific purinergic receptors, influencing neurotransmission and inflammatory responses.

Pharmacological Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : Research has shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative disorders.

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of intrinsic apoptotic pathways.

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation, administration of the compound led to a marked decrease in TNF-alpha and IL-6 levels in serum. This suggests its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.